2-Chloro-N-1,3-thiazol-2-ylpropanamide
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Overview
Description
2-Chloro-N-1,3-thiazol-2-ylpropanamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function . The exact nature of these interactions would depend on the specific structure of the thiazole derivative and the target .
Biochemical Pathways
These could potentially include pathways related to microbial growth and proliferation, viral replication, or cellular signaling and proliferation in tumor cells .
Result of Action
Based on the known activities of thiazole derivatives, the compound could potentially lead to inhibition of microbial growth, suppression of viral replication, or induction of cell death in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-1,3-thiazol-2-ylpropanamide typically involves the reaction of 2-aminothiazole with a chlorinated propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-1,3-thiazol-2-ylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of new thiazole derivatives with different substituents.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols from the reduction of the carbonyl group.
Scientific Research Applications
2-Chloro-N-1,3-thiazol-2-ylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide
- 3-chloro-N-(1,3-thiazol-2-yl)propanamide
- N-(1,3-thiazol-2-yl)propanamide
Uniqueness
2-Chloro-N-1,3-thiazol-2-ylpropanamide is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the thiazole ring imparts specific electronic and steric properties that can influence the compound’s reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBGWRKFHOYRSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552703 |
Source
|
Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116200-98-7 |
Source
|
Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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